Etretinate

Pharmacokinetics Drug Elimination Tissue Sequestration

Etretinate is the only retinoid standard with a 120-day terminal elimination half-life, a >50-fold longer reservoir than acitretin. Its extreme lipophilicity (LogP 6.49) and unique ethanol-driven reverse esterification pathway make it indispensable for developing long-duration bioanalytical methods (LC‑MS/MS), modeling deep‑tissue sequestration, and validating Re‑PUVA synergy protocols. Sourced as a ≥98% pure analytical standard, it is the definitive reference for pharmacokinetic/toxicodynamic bridging studies where short‑lived alternatives fail.

Molecular Formula C23H30O3
Molecular Weight 354.5 g/mol
CAS No. 54350-48-0
Cat. No. B1671770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtretinate
CAS54350-48-0
SynonymsB10 9359
B10-9359
B109359
Ethyl Etrinoate
Etretinate
Etrinoate, Ethyl
Ro 10 9359
Ro 10-9359
Ro 109359
Ro-10-9359
Ro109359
Tigason
Tigazon
Molecular FormulaC23H30O3
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C
InChIInChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+
InChIKeyHQMNCQVAMBCHCO-DJRRULDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Etretinate CAS 54350-48-0: Chemical Profile and Baseline Characteristics for Scientific Procurement


Etretinate (CAS 54350-48-0) is a synthetic, second-generation aromatic retinoid, historically marketed as Tegison or Tigason for the treatment of severe, recalcitrant psoriasis and other disorders of keratinization [1]. The compound is an ethyl ester prodrug that is rapidly hydrolyzed in vivo to its primary active metabolite, the free carboxylic acid acitretin (etretin) [2]. Its molecular formula is C23H30O3, with a molecular weight of 354.48 g/mol [3]. The compound is characterized by extremely high lipophilicity, with a calculated LogP of 6.49, which profoundly influences its pharmacokinetic behavior and tissue distribution [4]. In its pure form, etretinate is a crystalline solid with a melting point of 104-105°C, insoluble in water but highly soluble in organic solvents like DMSO and ethanol (70 mg/mL, or 197.47 mM, at 25°C) [3].

Why Etretinate and Acitretin Are Not Interchangeable: The Pharmacokinetic Basis for Distinct Procurement Decisions


The clinical replacement of etretinate by its primary metabolite, acitretin, is a direct consequence of their profound pharmacokinetic divergence, not a reflection of superior efficacy [1]. Generic substitution or simple interchange between these two compounds is precluded by a single, well-characterized differential: a greater than 50-fold difference in terminal elimination half-life, stemming from a corresponding 50-fold difference in lipophilicity [2]. This leads to fundamentally different tissue sequestration, elimination kinetics, and, critically, unique metabolic liabilities. Notably, the in vivo reverse conversion of acitretin to etretinate, catalyzed by the presence of ethanol, re-introduces the long-lived etretinate reservoir, further eroding any assumption of equivalence [3]. The following quantitative evidence guide details the specific, measurable dimensions that define etretinate's unique profile and justify its selection as a distinct research tool or analytical standard.

Etretinate (CAS 54350-48-0) Quantitative Differentiation Guide: Evidence for Selection Over Closest Analogs


Elimination Half-Life: Etretinate's 120-Day vs. Acitretin's 50-Hour Terminal Phase Defines Distinct Tissue Reservoir Kinetics

Etretinate exhibits a terminal elimination half-life that is approximately 50- to 60-fold longer than that of its primary active metabolite and clinical replacement, acitretin. After long-term administration, etretinate's half-life is 120 days (range: 84 to 168 days) [1]. In contrast, the half-life of acitretin is 49 hours (range: 33 to 96 hours) [1]. This difference is attributed to etretinate's high lipophilicity, which leads to extensive sequestration into adipose tissue, creating a deep compartment from which it is slowly released [2]. Consequently, while over 98% of acitretin is eliminated from the body within 2 months, it can take 2 to 3 years to eliminate the same fraction of etretinate formed in the body [1].

Pharmacokinetics Drug Elimination Tissue Sequestration Half-life

Comparative Lipophilicity: Etretinate's LogP of 6.49 vs. Acitretin's 50-Fold Lower Lipophilicity Drives Differential Tissue Distribution

The profound pharmacokinetic difference between etretinate and acitretin is rooted in their physicochemical properties. Etretinate has a calculated partition coefficient (LogP) of 6.49, reflecting its highly lipophilic nature [1]. Acitretin is reported to be 50 times less lipophilic than its parent compound, etretinate [2]. This difference in lipophilicity is the primary determinant of etretinate's sequestration into fatty tissues and its consequent long elimination half-life, a behavior not shared by the more polar acitretin [3].

Lipophilicity LogP Tissue Distribution ADME

Psoriasis Clinical Efficacy: Etretinate Demonstrates Comparable Efficacy to Acitretin (PASI Score Improvement of 70.8% vs. 75.8%)

In a double-blind, randomized multicenter Nordic study comparing acitretin (n=127) and etretinate (n=41) for severe psoriasis, the two compounds demonstrated statistically equivalent therapeutic effectiveness. After 12 weeks of treatment with an average daily dose of 0.54 mg/kg for acitretin and 0.65 mg/kg for etretinate, the Psoriasis Area and Severity Index (PASI) score improved by 75.8% in the acitretin group and by 70.8% in the etretinate group [1]. A separate German multicenter study reported a >50% improvement in Psoriasis Severity Index (PSI) score in 61.1% of patients receiving 50 mg etretinate daily for 8 weeks, compared to 53.8% for the same dose of acitretin [2]. These data confirm that etretinate and acitretin are clinically equivalent for the primary endpoint of clearing psoriatic lesions, despite their vastly different pharmacokinetic profiles.

Psoriasis Efficacy PASI Score Clinical Trial

Unique Metabolic Liability: Acitretin Undergoes 1.7% Reverse Esterification to Etretinate in the Presence of Ethanol

Etretinate is unique among retinoids due to its role as the terminal product of a reverse esterification pathway from its own metabolite. In vitro studies using human liver microsomes demonstrate that acitretin is converted to etretinate at an average rate of 1.7% of the starting acitretin concentration, a reaction that is strictly dependent on the presence of ethanol [1]. This transesterification proceeds via an acitretinoyl-CoA intermediate. In a clinical crossover study, 10 healthy subjects received a single 100 mg dose of acitretin, both with and without concomitant ethanol intake. Etretinate was detectable in plasma (mean peak concentration of 59 ng/mL) only when ethanol was co-administered; it was not detectable when acitretin was given alone [2]. This metabolic pathway effectively re-introduces the long-lived etretinate reservoir into the body from its 'safer' metabolite, acitretin.

Metabolism Drug Interaction Ethanol Transesterification

Enhanced Clearance in Combination Therapy: Etretinate-PUVA (Re-PUVA) Achieves 60% Complete Clearance vs. 20% for Etretinate Alone in Palmoplantar Pustulosis

Etretinate's utility in combination therapy is well-documented. A study comparing topical PUVA, oral etretinate (Re), and combined Re-PUVA for palmoplantar pustulosis (PPP) found that Re-PUVA was the most effective treatment modality. Within 12 weeks, complete clearance of treated sites was observed in 6 of 10 sites (60%) in the Re-PUVA group, compared to 2 of 10 sites (20%) in the etretinate-only group, and 1 of 10 sites (10%) in the PUVA-only group [1]. This demonstrates a clear synergistic effect. Furthermore, other studies have shown that combining etretinate with PUVA therapy reduces the total UVA dose required to achieve clearance by approximately two-thirds compared to PUVA monotherapy [2].

Combination Therapy PUVA Palmoplantar Pustulosis Synergy

Validated Application Scenarios for Etretinate (CAS 54350-48-0) Based on Quantitative Differentiation Evidence


Use as a Certified Reference Material (CRM) or Analytical Standard for Long-Term Pharmacokinetic and Environmental Persistence Studies

Given its extreme elimination half-life of 120 days [1], etretinate is the preferred analytical standard for developing and validating highly sensitive bioanalytical methods (e.g., LC-MS/MS) intended to detect and quantify long-lived, lipophilic contaminants or drugs in adipose tissue, plasma, or environmental samples over extended periods (months to years). This is in contrast to acitretin, whose 49-hour half-life makes it unsuitable for such long-term monitoring [1]. The compound's high LogP of 6.49 also makes it an ideal system suitability standard for reverse-phase HPLC methods designed for highly lipophilic analytes [2].

Model Compound for Investigating Drug-Induced Hyperlipidemia and Adipose Tissue Sequestration

Etretinate's extreme lipophilicity (50-fold greater than acitretin) [3] and its well-documented sequestration into adipose tissue [4] make it an invaluable in vivo or ex vivo model compound for studying the mechanisms of drug-induced hypertriglyceridemia and the long-term storage of lipophilic xenobiotics. It serves as a positive control with a clearly defined pharmacokinetic and toxicodynamic profile against which novel, lipophilic drug candidates can be benchmarked. Acitretin, which is not significantly sequestered, does not provide a comparable model for 'deep compartment' pharmacokinetics.

Essential Substrate for Studying Unique Phase II Conjugation (Reverse Esterification) Pathways

Etretinate's formation from acitretin in the presence of ethanol is a rare and well-characterized example of a reverse esterification (transesterification) pathway involving a CoA thioester intermediate [5]. Etretinate is therefore a required analytical standard for any study investigating this specific drug-drug (or drug-food) interaction. It is also a key substrate for enzymology studies focused on human liver microsomal long-chain fatty acid-CoA ligase and other enzymes involved in xenobiotic-CoA conjugate formation. This unique metabolic liability is not shared by other retinoids like isotretinoin [6].

Reference Compound for Synergistic Retinoid-PUVA (Re-PUVA) Combination Therapy Research

Etretinate is the archetypal compound for the Re-PUVA regimen, which has been quantitatively shown to achieve a 60% complete clearance rate in palmoplantar pustulosis, triple the rate of etretinate monotherapy [7]. For researchers exploring the mechanisms of retinoid-mediated photosensitization or developing novel combination therapies for keratinizing disorders, etretinate provides a validated, positive-control compound with extensive historical clinical data. This established synergy, involving a reduction in UVA dose by approximately two-thirds [8], provides a benchmark for evaluating the efficacy and safety of new combination approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etretinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.